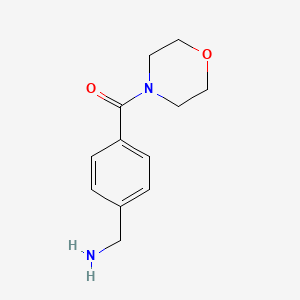

![molecular formula C12H20N4 B1285674 3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923164-14-1](/img/structure/B1285674.png)

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

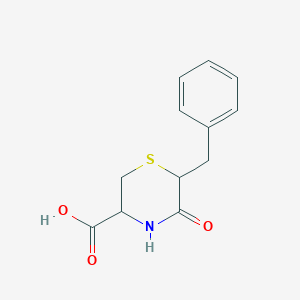

“3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine” is a unique chemical compound with the molecular formula C12H20N4. Its molecular weight is 220.31 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.31 . Its SMILES string is C1CCc2nnc(C3CCCNC3)n2CC1 , which provides a text representation of its molecular structure. More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Antibacterial Agents

This compound has been explored for its potential as an antibacterial agent. The structural backbone of triazolo[4,3-a]azepine derivatives has shown promising results in combating bacterial infections. Some derivatives have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . The minimum inhibitory concentrations (MICs) of these compounds indicate their effectiveness in inhibiting bacterial growth, which is crucial in the development of new antibiotics.

Antifungal Applications

The triazole moiety present in this compound is known for its antifungal properties. Triazole derivatives are a central component in many antifungal drugs, such as fluconazole and voriconazole . The ability of these compounds to bind with enzymes and receptors in biological systems makes them effective in treating fungal infections.

Anticancer Research

Triazolo[4,3-a]azepine derivatives are being studied for their potential use in cancer therapy. The interaction of these compounds with various biological targets can inhibit the growth of cancer cells. Research is ongoing to understand the structure-activity relationship and how these compounds can be optimized for better efficacy against cancer cells .

Antiviral Activity

The triazole ring is also associated with antiviral activity. Derivatives of this compound could be synthesized and tested for their ability to inhibit viral replication. This is particularly relevant in the search for new treatments for viral diseases that are resistant to current medications .

Antidepressant and Anxiolytic Effects

Compounds with a triazolo[4,3-a]azepine structure have been investigated for their potential use as antidepressants and anxiolytics. The pharmacological activities of these compounds could be beneficial in treating various mental health disorders .

Antiepileptic Properties

The triazole derivatives are known to exhibit antiepileptic properties. Research into the triazolo[4,3-a]azepine derivatives could lead to the development of new medications for the treatment of epilepsy .

Antihypertensive Agents

The triazole class of compounds has been associated with antihypertensive effects. Derivatives of 3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine could be explored for their potential to lower blood pressure and treat hypertension .

Antidiabetic Research

There is potential for triazolo[4,3-a]azepine derivatives to be used in the treatment of diabetes. Their ability to interact with biological systems could be harnessed to regulate blood sugar levels and provide a new approach to diabetes management .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-6-11-14-15-12(16(11)8-3-1)10-5-4-7-13-9-10/h10,13H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOJOJDSSOTAMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(N2CC1)C3CCCNC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585427 |

Source

|

| Record name | 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

CAS RN |

923164-14-1 |

Source

|

| Record name | 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)

![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)